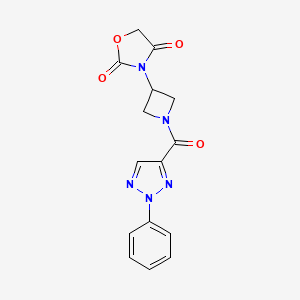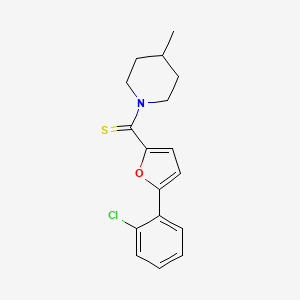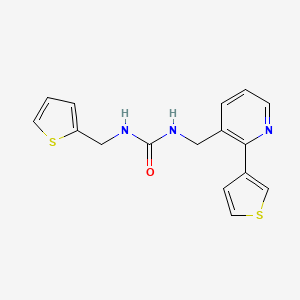
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, a carbonyl group, an azetidine ring, and an oxazolidine-2,4-dione group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The 1,2,3-triazole ring could be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The azetidine ring could be formed through a cyclization reaction . The oxazolidine-2,4-dione group could be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of several heterocyclic rings, including a 1,2,3-triazole ring, an azetidine ring, and an oxazolidine-2,4-dione ring . These rings are connected through a carbonyl group and a phenyl group .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups. The 1,2,3-triazole ring is known to participate in a variety of reactions, including cycloadditions . The azetidine ring can undergo ring-opening reactions . The oxazolidine-2,4-dione group can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a phenyl group would likely make the compound relatively non-polar . The compound’s IR absorption spectra would be characterized by the presence of signals for C=O groups .作用機序
The mechanism of action of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, which may lead to changes in cellular function and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. These include the inhibition of certain enzymes, the modulation of protein-protein interactions, and the regulation of gene expression. These effects may have potential applications in the development of new drugs and therapies for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione in lab experiments is its unique properties, which make it a promising candidate for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for the study of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione. One area of focus is the development of new drugs and therapies for the treatment of various diseases. Another area of focus is the study of its mechanism of action, which may lead to a better understanding of its potential applications in scientific research. Additionally, further studies may be conducted to explore its potential applications in other fields of study, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a promising compound that has been studied for its potential applications in various fields of scientific research. Its unique properties make it a promising candidate for use in the development of new drugs and therapies for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields of study.
合成法
The synthesis of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves the reaction of an oxazolidine-2,4-dione derivative with a 2-phenyl-1,2,3-triazole-4-carbonyl chloride. The reaction is typically carried out in the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The resulting product is then purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione has been studied for its potential applications in various fields of scientific research. One area of focus has been in the development of new drugs and therapies for the treatment of various diseases. This compound has been found to have potential as a scaffold for the design of new drugs that target specific biological pathways.
特性
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLXJPGGWJGFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)


![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)



![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)

![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)